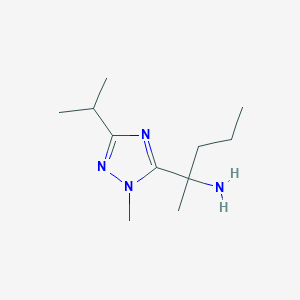
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)pentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)pentan-2-amine is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes an isopropyl group and a methyl group attached to the triazole ring, as well as a pentan-2-amine side chain
Preparation Methods
The synthesis of 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)pentan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-isopropyl-1-methyl-1h-1,2,4-triazole with a suitable amine precursor under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion of the starting materials.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are optimized to ensure high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)pentan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation reaction typically results in the formation of corresponding triazole N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction may lead to the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides. The major products formed from these reactions are substituted triazole derivatives with different functional groups attached to the triazole ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex triazole derivatives. It serves as a versatile intermediate in organic synthesis, enabling the construction of diverse molecular architectures.
Biology: Triazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties. They are investigated for their potential use as therapeutic agents in the treatment of various diseases.
Medicine: The compound is explored for its potential as a drug candidate. Its unique structure and biological activities make it a valuable scaffold for the development of new pharmaceuticals.
Industry: In the industrial sector, triazole derivatives are used as corrosion inhibitors, agrochemicals, and materials for electronic applications. The compound’s stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)pentan-2-amine involves its interaction with specific molecular targets and pathways. The compound’s triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential cellular processes.
Comparison with Similar Compounds
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)pentan-2-amine can be compared with other similar triazole derivatives, such as:
1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.
3-Isopropyl-1-methyl-1h-1,2,4-triazole: A closely related compound with similar structural features but lacking the pentan-2-amine side chain.
1,2,3-Triazole: Another triazole derivative with a different arrangement of nitrogen atoms in the ring, known for its use in click chemistry and various biological applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pentan-2-amine side chain, which may confer distinct biological and chemical properties compared to other triazole derivatives.
Properties
Molecular Formula |
C11H22N4 |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)pentan-2-amine |
InChI |
InChI=1S/C11H22N4/c1-6-7-11(4,12)10-13-9(8(2)3)14-15(10)5/h8H,6-7,12H2,1-5H3 |
InChI Key |
JSWMKXMYUGPBHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C1=NC(=NN1C)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


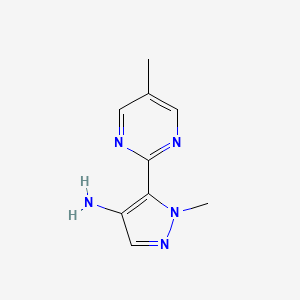
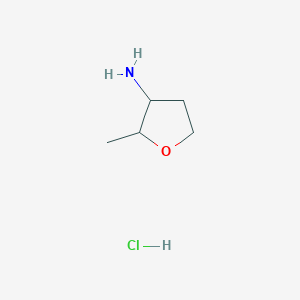
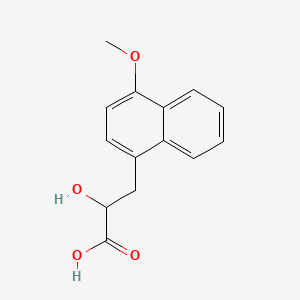
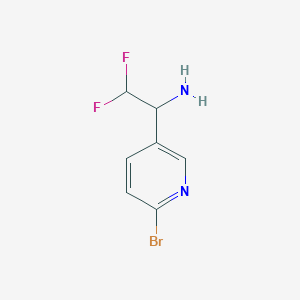

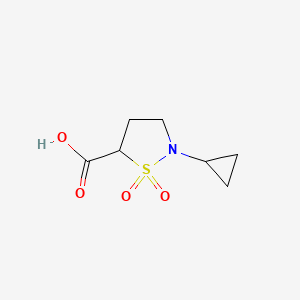
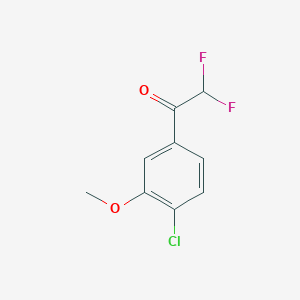
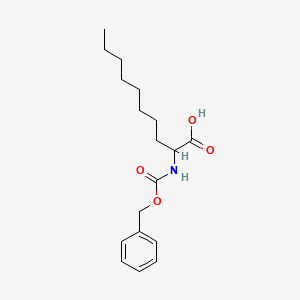
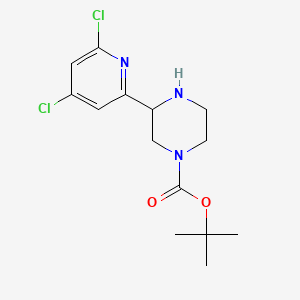

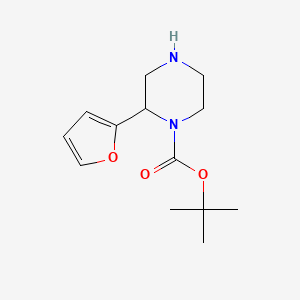
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,3-triazol-4-amine](/img/structure/B13544593.png)


